N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride
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Overview
Description
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C5H7F2N·HCl. It is known for its unique structure, which includes a difluoroethyl group and a prop-2-yn-1-amine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process is carefully monitored to ensure consistent quality and compliance with safety regulations .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The prop-2-yn-1-amine moiety can participate in covalent bonding with target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromoethyl)prop-2-yn-1-amine;hydrochloride
- N-(2,2-Difluoroethyl)prop-2-en-1-amine
- N-(1-(2-Fluorophenyl)ethyl)prop-2-yn-1-amine;hydrochloride
Uniqueness
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUVFJFBILRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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